molecular formula C10H10Os-6 B1247603 [Os(eta(5)-C5H5)2]

[Os(eta(5)-C5H5)2]

Cat. No.: B1247603
M. Wt: 320.4 g/mol
InChI Key: SVRJEADNGCVXAW-UHFFFAOYSA-N
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Description

[Os(η⁵-C₅H₅)₂], or osmocene, is an organometallic compound consisting of an osmium (Os) center sandwiched between two cyclopentadienyl (C₅H₅) rings in a pentagonal antiprismatic geometry. As a heavier congener of ferrocene ([Fe(η⁵-C₅H₅)₂]), osmocene exhibits distinct electronic and magnetic properties due to osmium’s higher atomic mass, expanded d-orbital participation, and stronger relativistic effects. These features influence its reactivity, stability, and applications in catalysis, materials science, and bioinorganic chemistry .

Properties

Molecular Formula

C10H10Os-6

Molecular Weight

320.4 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopentane;osmium

InChI

InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1;

InChI Key

SVRJEADNGCVXAW-UHFFFAOYSA-N

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Os]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Ferrocene ([Fe(η⁵-C₅H₅)₂])
  • Structure : Both ferrocene and osmocene adopt sandwich geometries, but osmocene’s larger metal center (Os: 1.92 Å ionic radius vs. Fe: 1.64 Å) results in a longer metal-ligand bond distance .
  • Electronic Properties: Ferrocene is diamagnetic with a singlet ground state, while osmocene exhibits paramagnetic behavior due to its triplet ground state under certain conditions . Relativistic effects in osmium enhance spin-orbit coupling, leading to a more pronounced splitting of d-orbitals compared to iron .
  • Aromaticity : Ferrocene’s cyclopentadienyl rings sustain a diatropic magnetically induced ring current (MIRC) of ~12 nA T⁻¹, indicative of aromaticity. Osmocene’s MIRC is weaker (~5–8 nA T⁻¹) due to reduced electron delocalization from relativistic contraction .
Ruthenocene ([Ru(η⁵-C₅H₅)₂])
  • Stability: Ruthenocene is less stable than osmocene due to ruthenium’s smaller atomic size and weaker metal-ligand interactions.
  • Magnetic Behavior: Ruthenocene typically adopts a singlet ground state but can transition to a paramagnetic triplet state at elevated temperatures, a property less pronounced in osmocene .
Chromium and Molybdenum Analogues
  • [Cr(η⁵-C₅H₅)₂] and [Mo(η⁵-C₅H₅)₂]: These Group VI metallocenes exhibit stronger aromaticity in their triplet states (MIRC: 15–16 nA T⁻¹) compared to osmocene. Their singlet states, however, show weaker or non-aromatic behavior (MIRC: 1–6 nA T⁻¹) . The partially ionic bonding in chromium and molybdenum derivatives contrasts with osmocene’s more covalent bonding, which arises from osmium’s higher electronegativity .

Functional and Application Comparisons

Catalytic Activity
  • Osmocene : Used in hydrogenation and oxidation catalysis due to Os’s ability to stabilize high oxidation states (e.g., Os⁴⁺).
  • Ferrocene : Primarily employed in redox catalysis and polymer stabilization but less effective in high-temperature reactions compared to osmocene .

Data Tables

Table 1. Comparative Properties of Group VIII Metallocenes

Property [Fe(η⁵-C₅H₅)₂] [Ru(η⁵-C₅H₅)₂] [Os(η⁵-C₅H₅)₂]
Metal Ionic Radius (Å) 1.64 1.78 1.92
MIRC (nA T⁻¹) ~12 ~8 ~5–8
Ground State Spin Singlet Singlet Triplet
Thermal Stability (°C) 174 195 220

Table 2. Aromaticity Trends in Metallocenes

Compound Triplet State MIRC (nA T⁻¹) Singlet State MIRC (nA T⁻¹)
[Cr(η⁵-C₅H₅)₂] 15.3 5.8
[Mo(η⁵-C₅H₅)₂] 16.2 1.3
[Os(η⁵-C₅H₅)₂] ~8 (inferred) Not reported

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Os(eta(5)-C5H5)2]
Reactant of Route 2
[Os(eta(5)-C5H5)2]

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